![molecular formula C11H8N4S B2480983 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 66129-30-4](/img/structure/B2480983.png)
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives involves complex organic reactions. A common approach includes the condensation of aryl methyl ketone with a 4-amino-1,2,4-triazole, followed by subsequent reactions to form the desired pyridazine ring structure under mild conditions and in high yields (Lieberman & Albright, 1988).
Molecular Structure Analysis
Molecular structure analysis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, a related compound, reveals its crystallization in the monoclinic crystal system. Density functional theory (DFT) calculations and spectroscopic techniques, such as IR, NMR, and LC-MS, are employed to elucidate the structure and confirm the presence of key functional groups (Sallam et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming new derivatives with potential biological activities. For instance, cyclocondensation reactions involving hydrazine or hydroxylamine lead to different heterocyclic structures, demonstrating the versatility of these compounds in synthetic chemistry (Desenko et al., 1998).
Applications De Recherche Scientifique
Biological Activities and Potential Therapeutic Uses
The compound and its derivatives have been extensively studied for their biological activities. Notably, some derivatives have shown activity in tests predictive of anxiolytic activity, representing a new class of compounds that inhibit [3H]diazepam binding. The structure-activity correlations of these derivatives provide valuable insights into their potential therapeutic uses (Albright et al., 1981).
Antimicrobial and Antibacterial Potentials
Research has highlighted the antimicrobial and antibacterial potentials of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol derivatives. Certain compounds synthesized from this chemical have demonstrated significant antibacterial activities against a range of bacterial strains, indicating their potential as antibacterial agents (Almajan et al., 2010).
Propriétés
IUPAC Name |
6-phenyl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c16-11-13-12-10-7-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-7H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHSGVXOSOMTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

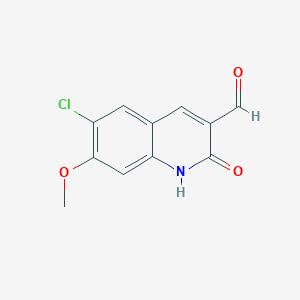
![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)

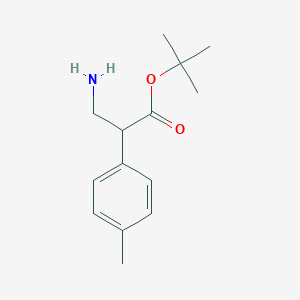

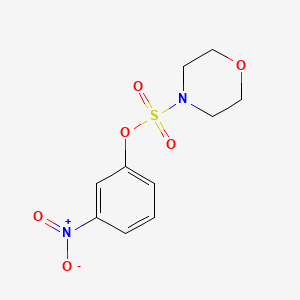
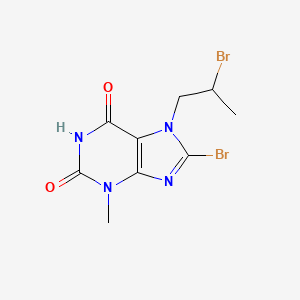

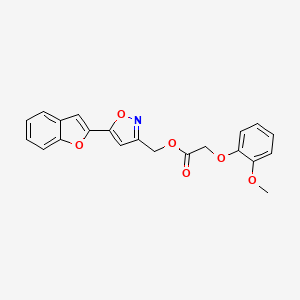
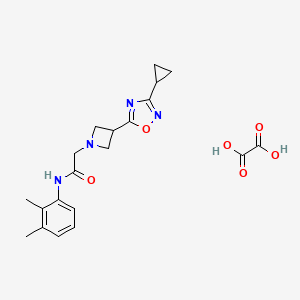
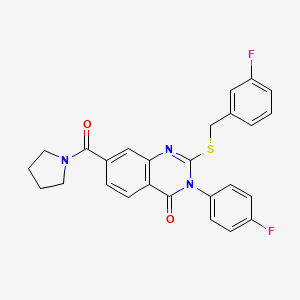
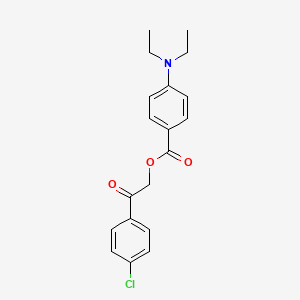
![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)
